3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Overview
Description
3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic aromatic organic compound characterized by a pyrrolopyridine core structure with a formyl group at the 3-position and a carboxylic acid group at the 5-position
Mechanism of Action
Target of Action
The compound “3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid” might have potential inhibitory activity against different cancer cell lines . It’s also suggested that similar compounds have shown activity on kinase inhibition .
Mode of Action
It’s suggested that similar compounds might interact with their targets through hydrogen bonds .
Biochemical Pathways
Similar compounds have shown to affect antibacterial, antifungal, and antiviral activities .
Result of Action
Similar compounds have shown potent antiproliferative activity against certain cells .
Biochemical Analysis
Biochemical Properties
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell growth, differentiation, and angiogenesis . The interaction between this compound and FGFRs involves binding to the receptor’s ligand-binding domain, leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . For instance, in breast cancer 4T1 cells, this compound inhibits cell proliferation and induces apoptosis by arresting the cell cycle in the G0/G1 phase . Additionally, this compound significantly inhibits cell migration and invasion, further demonstrating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the FGFRs, leading to receptor dimerization and autophosphorylation . This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate gene expression and cellular metabolism . Additionally, this compound has been shown to induce reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Over time, the compound’s effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, remain significant, demonstrating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including weight loss and organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . Additionally, this compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, further modulating its activity and stability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can localize to specific cellular compartments, influencing its activity and function . These interactions are crucial for the compound’s therapeutic efficacy and bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is known to localize to the cytoplasm and nucleus, where it can interact with various biomolecules . In the cytoplasm, this compound can modulate signaling pathways and enzyme activity . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions starting from simpler pyrrolopyridine derivatives. One common approach is the cyclization of appropriate precursors followed by selective functionalization at the desired positions. Reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the pyrrolopyridine core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and condensation reactions. These reactions are influenced by the presence of functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Condensation: Condensation reactions typically involve the use of dehydrating agents like acetic anhydride (Ac2O).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as various substituted pyrrolopyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: . Its structural features allow it to be incorporated into drug molecules that target specific diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
3-Formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Uniqueness: 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity
Biological Activity
3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound features both a formyl group (-CHO) and a carboxylic acid group (-COOH), which contribute to its reactivity and biological activity. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
- Molecular Formula : C₈H₆N₂O₂
- Molecular Weight : 162.15 g/mol
- Solubility : Soluble in various organic solvents, indicating good bioavailability and permeability across biological membranes.
Inhibition of Kinases
Research indicates that derivatives of this compound exhibit significant activity in inhibiting various kinases, which are crucial in cellular signaling pathways. Studies have shown that these compounds can effectively inhibit fibroblast growth factor receptors (FGFRs), which play a role in cancer progression and angiogenesis .
Antitumor Activity
The compound has been investigated for its potential antitumor properties. Inhibition of FGFR signaling pathways can disrupt tumor growth and metastasis, making it a promising candidate for cancer therapy. Preclinical studies demonstrated that certain derivatives showed potent activity against cancer cell lines, indicating their potential use in oncological applications .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activity of this compound involve:
- Interaction with FGFRs : Binding to FGFRs disrupts downstream signaling pathways associated with cell proliferation and survival.
- Kinase Inhibition : The compound's structure allows it to fit into the ATP-binding sites of kinases, effectively blocking their activity .
Case Studies
-
FGFR Inhibition :
- A study evaluated the efficacy of this compound derivatives against various FGFRs. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents against cancers linked to FGFR dysregulation .
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-3-10-6-1-2-7(9(13)14)11-8(5)6/h1-4,10H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXELYIWRQFSJJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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